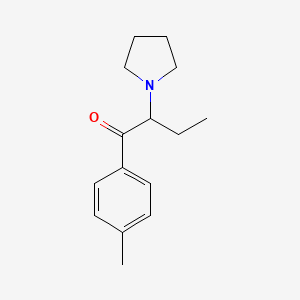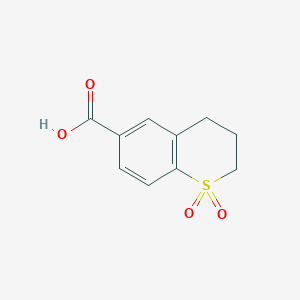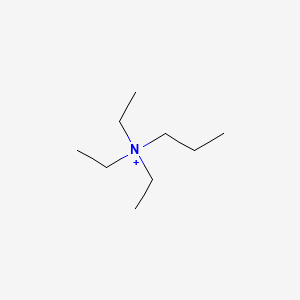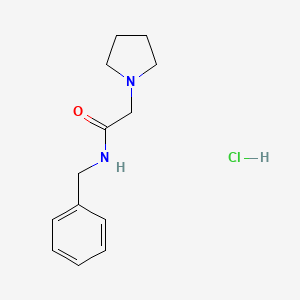
MPBP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MPBP is a chemical compound that belongs to the class of synthetic cathinones. These compounds are structurally similar to the naturally occurring stimulant cathinone, found in the khat plant. The compound is known for its psychoactive properties and has been studied for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MPBP typically involves the reaction of 4-methylpropiophenone with pyrrolidine under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. The reaction conditions such as temperature, pressure, and time are carefully controlled to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistency, efficiency, and safety. Quality control measures are implemented to monitor the purity and potency of the final product.
Chemical Reactions Analysis
Types of Reactions: MPBP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
MPBP has been studied for various scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry to study the properties and behavior of synthetic cathinones.
Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Explored for its potential use in treating certain neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of MPBP involves its interaction with neurotransmitter systems in the brain. The compound acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin. This leads to enhanced mood, increased energy, and heightened alertness. The molecular targets include transporters and receptors associated with these neurotransmitters.
Comparison with Similar Compounds
Methcathinone: Another synthetic cathinone with
Properties
CAS No. |
732180-91-5 |
|---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 |
IUPAC Name |
1-(4-methylphenyl)-2-pyrrolidin-1-ylbutan-1-one |
InChI |
InChI=1S/C15H21NO/c1-3-14(16-10-4-5-11-16)15(17)13-8-6-12(2)7-9-13/h6-9,14H,3-5,10-11H2,1-2H3 |
InChI Key |
NXNPGAAZKYDOPW-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)C1=CC=C(C=C1)C)N2CCCC2 |
Canonical SMILES |
CCC(C(=O)C1=CC=C(C=C1)C)N2CCCC2 |
Synonyms |
4'-methyl-alpha-pyrrolidinobutyrophenone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[3-(2-Furanyl)acryloyl]-4-chlorophenol](/img/structure/B1660138.png)








![1,3-Bis[(E)-naphthalen-1-ylmethylideneamino]urea](/img/structure/B1660153.png)
![2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde](/img/structure/B1660154.png)
